

The Core Biochemistry of Pentoxyverine Citrate: A Technical Guide

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Compound of Interest

Compound Name: *Pentoxyverine citrate*

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Abstract

Pentoxyverine citrate, a non-opioid antitussive agent, exerts its therapeutic effects through a multifaceted mechanism involving both central and peripheral pathways. This technical guide provides an in-depth exploration of the underlying biochemistry of **pentoxyverine citrate**, focusing on its pharmacodynamics, pharmacokinetics, and the molecular signaling cascades it modulates. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Pentoxyverine, also known as carbetapentane, is a centrally acting cough suppressant used for the symptomatic relief of non-productive cough.[1][2] Unlike opioid-based antitussives, pentoxyverine is non-narcotic and does not carry the risk of dependence.[3] Its mechanism of action is complex, involving interactions with multiple receptor systems in both the central and peripheral nervous systems.[4] This guide aims to elucidate the biochemical basis of pentoxyverine's action, providing a detailed overview for scientific and research applications.

Chemical and Physical Properties

Pentoxyverine citrate is the citrate salt of pentoxyverine. It is a white to off-white crystalline powder that is readily soluble in water and chloroform.[5] The chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
Chemical Formula	C ₂₆ H ₃₉ NO ₁₀
Molecular Weight	525.59 g/mol [6]
CAS Number	23142-01-0[6]
Melting Point	90 to 95 °C[5]
Solubility	Soluble in water and chloroform[5]

Pharmacodynamics: The Molecular Mechanisms of Action

Pentoxyverine's antitussive effect is primarily attributed to its action on the cough center in the medulla oblongata.[2][4] However, its pharmacological profile is broader, encompassing antagonism of muscarinic receptors and agonism of sigma-1 receptors.[1][7] Additionally, it exhibits peripheral anticholinergic, bronchodilator, and local anesthetic properties.[4][8]

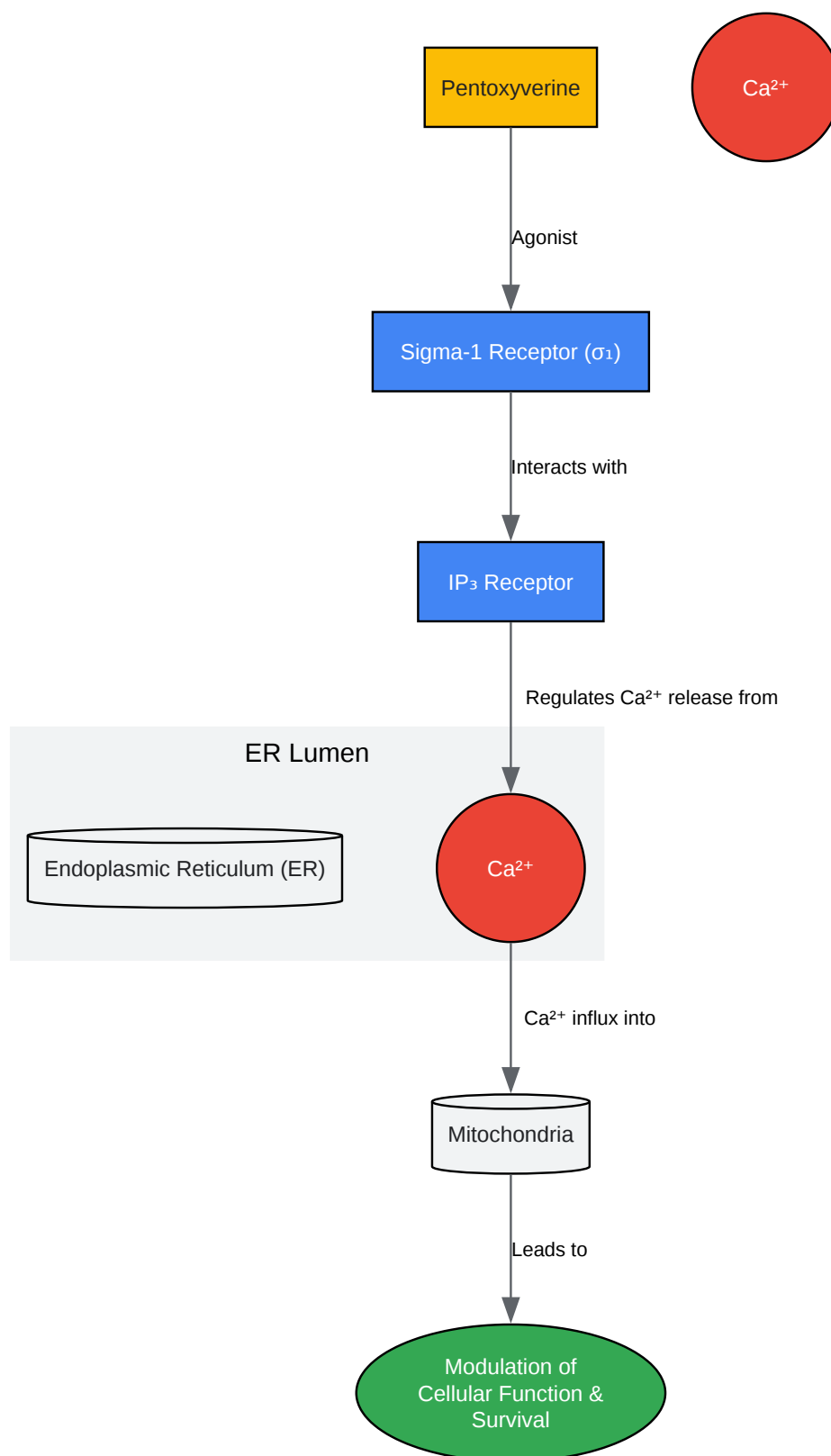
Central Antitussive Effect

Pentoxyverine suppresses the cough reflex by acting on the central nervous system.[5] While the precise mechanism is not fully elucidated, it is understood to modulate neurotransmitter systems, likely involving acetylcholine and norepinephrine.[4]

Sigma-1 (σ_1) Receptor Agonism

Pentoxyverine is an agonist of the sigma-1 (σ_1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[7][9] This interaction is believed to contribute to its antitussive and neuroprotective effects.

Upon agonist binding, the sigma-1 receptor can translocate and interact with various proteins, including the inositol 1,4,5-trisphosphate (IP₃) receptor. This interaction modulates intracellular calcium (Ca²⁺) signaling between the endoplasmic reticulum and mitochondria, influencing cellular survival and function.



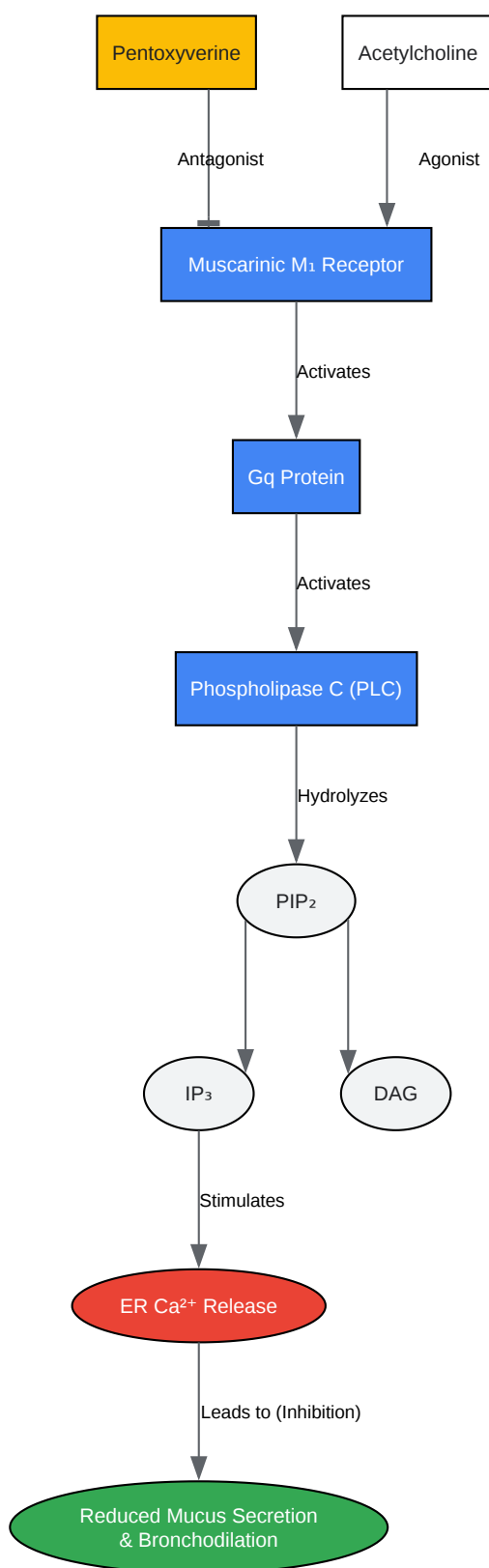
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Diagram 1: Pentoxifyverine's Agonism of the Sigma-1 Receptor.

Muscarinic M₁ Receptor Antagonism

Pentoxifyverine acts as an antagonist at muscarinic M₁ receptors.^{[1][5]} M₁ receptors are Gq-protein coupled receptors, and their blockade by pentoxifyverine leads to a downstream cascade that contributes to its anticholinergic effects, such as reduced mucus secretion and bronchodilation.

As an antagonist, pentoxifyverine prevents acetylcholine from binding to the M₁ receptor. This inhibits the Gq protein-mediated activation of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate effect is a decrease in intracellular calcium release from the endoplasmic reticulum.



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Diagram 2: Pentoxifyverine's Antagonism of the Muscarinic M₁ Receptor.

Peripheral Effects

Pentoxyverine also exhibits several peripheral actions that contribute to its overall therapeutic profile:

- **Anticholinergic Effects:** By blocking muscarinic receptors, it reduces secretions in the respiratory tract.[\[4\]](#)
- **Bronchodilator Activity:** It can relax the bronchial smooth muscle, which is beneficial in cough associated with bronchoconstriction.[\[3\]](#)
- **Local Anesthetic Properties:** Pentoxyverine has a mild local anesthetic effect, which may help to numb sensory nerves in the airways and reduce the urge to cough.[\[4\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the biochemical activity and pharmacokinetics of **pentoxyverine citrate**.

Table 1: Receptor Binding Affinities and Potency

Parameter	Receptor/Target	Value	Species/System
K _i	Sigma-1 (σ_1)	41 nM [7] [9]	-
	Sigma-2 (σ_2)	894 nM [7] [9]	-
	Sigma-1 (σ_1)	75 nM [7] [9]	Guinea-pig brain membrane
	Sigma-1 (σ_1)	~100-300 nM [10]	Human
IC ₅₀	Sigma-1 (σ_1)	9 nM [5]	-
	hERG ion channel	3.0 μ M [11]	hERG-transfected cells

Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)

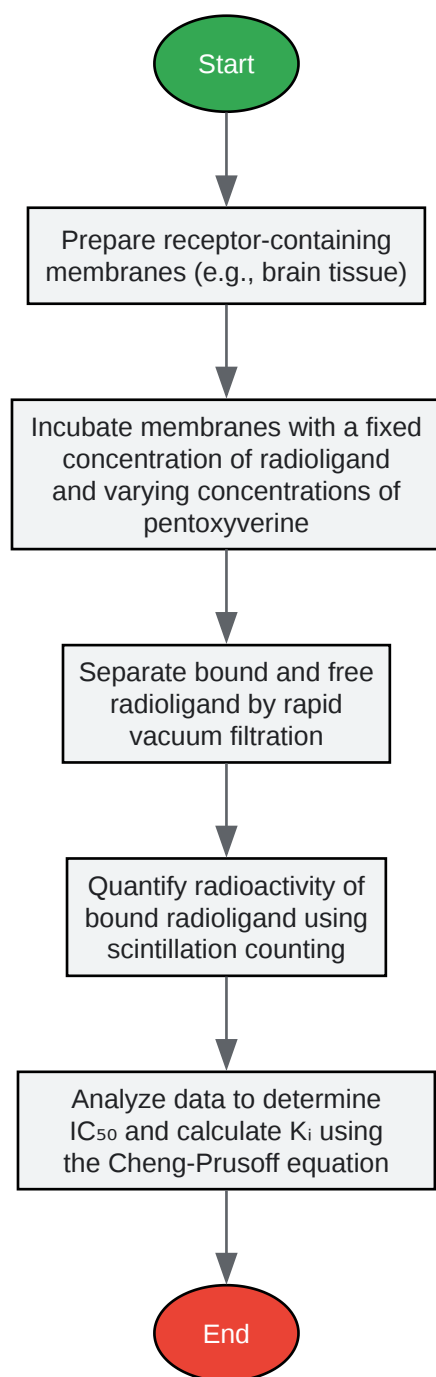
Parameter	Value
T _{max} (Time to Peak Plasma Concentration)	~2 hours[3][5]
t _{1/2} (Elimination Half-life)	~2.3 hours[5][11]
Metabolism	Primarily hepatic, via ester hydrolysis[5]
Excretion	Primarily renal[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical and pharmacological properties of **pentoxyverine citrate**.

Radioligand Binding Assay for Sigma-1 and Muscarinic Receptors

This protocol is used to determine the binding affinity (K_i) of pentoxyverine for its target receptors.



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